3-Bromo-6-methyl-2-(trifluoromethyl)pyridine

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

3‑Bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine (CAS 1211517‑98‑4, MFCD18255957) is a heterocyclic building block characterized by a pyridine core bearing a bromine atom at the 3‑position, a methyl group at the 6‑position, and a trifluoromethyl group at the 2‑position [REFS‑1]. This specific substitution pattern affords a unique combination of electronic and steric properties that differentiate it from other halogenated pyridine intermediates [REFS‑2].

Molecular Formula C7H5BrF3N
Molecular Weight 240.023
CAS No. 1211517-98-4
Cat. No. B2483678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
CAS1211517-98-4
Molecular FormulaC7H5BrF3N
Molecular Weight240.023
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3N/c1-4-2-3-5(8)6(12-4)7(9,10)11/h2-3H,1H3
InChIKeyZJHXVNHHGSDHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine (CAS 1211517-98-4): A Multi‑Functional Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3‑Bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine (CAS 1211517‑98‑4, MFCD18255957) is a heterocyclic building block characterized by a pyridine core bearing a bromine atom at the 3‑position, a methyl group at the 6‑position, and a trifluoromethyl group at the 2‑position [REFS‑1]. This specific substitution pattern affords a unique combination of electronic and steric properties that differentiate it from other halogenated pyridine intermediates [REFS‑2]. The compound's molecular formula is C₇H₅BrF₃N, with a molecular weight of 240.02 g/mol [REFS‑3].

Why 3‑Bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine Cannot Be Replaced by Generic Analogs in Cross‑Coupling and Medicinal Chemistry Workflows


The 3‑bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine scaffold is not interchangeable with its positional isomers (e.g., 3‑bromo‑2‑methyl‑6‑(trifluoromethyl)pyridine, CAS 1010422‑53‑3) or alternative halogen derivatives (e.g., 3‑chloro or 3‑iodo analogs) without significantly altering reaction outcomes [REFS‑1]. The bromine substituent at the 3‑position exhibits distinct oxidative addition kinetics in palladium‑catalyzed cross‑coupling reactions compared to chlorine (less reactive) or iodine (more reactive, prone to side reactions) [REFS‑2]. Furthermore, the trifluoromethyl group at the 2‑position and methyl at the 6‑position create a specific electronic environment that influences both regioselectivity and the stability of downstream intermediates [REFS‑3]. Substituting with a different regioisomer changes the spatial orientation of the reactive handle, which can be critical in structure‑based drug design.

Quantitative Differentiation Evidence: How 3‑Bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine Outperforms Structural Analogs


Bromine vs. Chlorine: Quantitative Reactivity Advantage in Suzuki‑Miyaura Cross‑Coupling

In Pd‑catalyzed Suzuki‑Miyaura reactions with arylboronic acids, the C‑Br bond in 3‑bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine undergoes oxidative addition approximately 10‑fold faster than the corresponding C‑Cl bond in 3‑chloro‑6‑methyl‑2‑(trifluoromethyl)pyridine [REFS‑1]. The bromine atom at the 3‑position serves as a highly effective leaving group that balances reactivity and selectivity, whereas the chloro analog requires harsher conditions (higher temperature, stronger base, or specialized ligands) to achieve comparable conversions [REFS‑2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Bromine vs. Iodine: Optimized Balance Between Reactivity and Side‑Product Control

While the 3‑iodo analog (3‑iodo‑2‑methyl‑6‑(trifluoromethyl)pyridine, CAS 944317‑26‑4) undergoes oxidative addition more rapidly than the bromo derivative, it also exhibits significantly higher susceptibility to homocoupling side reactions and proto‑dehalogenation under standard Suzuki‑Miyaura conditions [REFS‑1]. The bromo compound offers a superior balance between reaction rate and chemoselectivity, typically yielding <5% homocoupling byproduct compared to 10–25% for the iodo analog [REFS‑2]. Additionally, the iodo derivative is less bench‑stable and degrades more rapidly upon exposure to light and ambient atmosphere [REFS‑3].

Cross-Coupling Chemoselectivity Process Chemistry

Regioisomeric Differentiation: Unique Vector for Selective 3‑Position Elaboration in SAR Studies

The target compound differs from its closest regioisomer, 3‑bromo‑2‑methyl‑6‑(trifluoromethyl)pyridine (CAS 1010422‑53‑3), in the relative positioning of the methyl, bromine, and trifluoromethyl substituents on the pyridine ring [REFS‑1]. This difference is not merely structural but functional: the target compound's 2‑CF₃ / 6‑CH₃ / 3‑Br arrangement provides a distinct vector for elaboration at the 3‑position compared to the 2‑CH₃ / 6‑CF₃ / 3‑Br arrangement of the isomer [REFS‑2]. In structure‑based drug design, these two scaffolds cannot be interchanged without altering the three‑dimensional orientation of the growing molecule relative to the biological target [REFS‑3].

Regioisomers Structure-Activity Relationship Medicinal Chemistry

Vendor‑Certified Purity: 97% Assay with Comprehensive Analytical Documentation

Reputable suppliers including Bidepharm, Fluorochem, and VWR provide 3‑bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine at a standard certified purity of 97%, with batch‑specific analytical documentation available upon request [REFS‑1][REFS‑2][REFS‑3]. This contrasts with less well‑characterized analogs such as the regioisomer CAS 1010422‑53‑3, which is frequently offered at 95% purity and may require custom synthesis [REFS‑4]. The 97% purity specification ensures reproducible reaction outcomes and minimizes the need for pre‑use purification.

Quality Control Purity Analytical Standards

Optimal Application Scenarios for 3‑Bromo‑6‑methyl‑2‑(trifluoromethyl)pyridine in Medicinal and Process Chemistry


High‑Throughput Parallel Synthesis of Pyridine‑Containing Compound Libraries

The compound's balanced C‑Br reactivity (faster than chloro, more selective than iodo analogs) makes it an ideal substrate for automated parallel synthesis platforms where consistent, high‑yielding Suzuki‑Miyaura coupling is required across diverse boronic acid partners [REFS‑1]. Its 97% certified purity minimizes variability across library plates, ensuring reliable SAR data [REFS‑2].

Scaffold‑Specific Lead Optimization in Kinase and GPCR Drug Discovery

The 2‑CF₃ / 6‑CH₃ / 3‑Br substitution pattern provides a well‑defined vector for introducing diverse functional groups at the 3‑position while maintaining the favorable metabolic stability and lipophilicity imparted by the trifluoromethyl group [REFS‑1]. This specific regioisomer is particularly valuable in programs targeting kinases and GPCRs where trifluoromethylpyridine is a recognized privileged scaffold [REFS‑2].

Scale‑Up and Process Development Requiring Reproducible Cross‑Coupling

For process chemists transitioning from discovery to early‑stage development, the bromo compound offers a more predictable and scalable cross‑coupling profile than the corresponding iodo analog, with significantly lower homocoupling byproduct formation (<5% vs. 10–25%) [REFS‑1]. This reduces purification challenges and improves overall process mass intensity.

Agrochemical Intermediate Synthesis Requiring Halogen‑Specific Reactivity

The compound serves as a versatile precursor for the synthesis of 3‑substituted‑6‑trifluoromethyl pyridines, a structural motif found in modern insecticidal sulfoximines and fungicidal agents [REFS‑1]. The bromine handle enables efficient installation of aryl, heteroaryl, and alkyl substituents critical for agrochemical activity [REFS‑2].

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